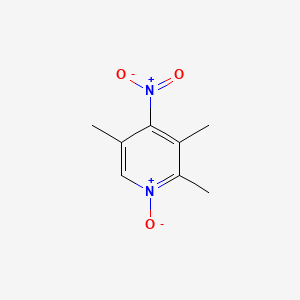

2,3,5-Trimethyl-4-nitropyridine 1-oxide

Description

The exact mass of the compound 4-Nitro-2,3,5-trimethylpyridine-N-oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trimethyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-4-9(11)7(3)6(2)8(5)10(12)13/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBLTOGTYNFTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C(=C1[N+](=O)[O-])C)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459026 | |

| Record name | 4-NITRO-2,3,5-TRIMETHYLPYRIDINE-N-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86604-79-7 | |

| Record name | Pyridine, 2,3,5-trimethyl-4-nitro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86604-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2,3,5-trimethylpyridine, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086604797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-NITRO-2,3,5-TRIMETHYLPYRIDINE-N-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trimethyl-4-nitropyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Trimethyl-4-nitropyridine 1-oxide: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trimethyl-4-nitropyridine 1-oxide, a substituted pyridine N-oxide, is a key chemical intermediate with significant importance in the pharmaceutical industry. Its unique electronic and steric properties make it a versatile building block, particularly in the synthesis of proton pump inhibitors (PPIs). This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development. Molecules with N-oxide functionalities are prevalent in medicinal chemistry, serving as synthetic intermediates, prodrugs, and even active pharmaceutical ingredients themselves.[1] The N-oxide group can enhance water solubility, modulate membrane permeability, and introduce unique redox properties, making it a valuable functional group in drug design.[1]

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Source(s) |

| CAS Number | 86604-79-7 | [2] |

| Molecular Formula | C₈H₁₀N₂O₃ | [2][3] |

| Molecular Weight | 182.18 g/mol | [2][3] |

| Appearance | White to yellow or orange crystalline powder | |

| Melting Point | 73-80 °C | [2] |

| Boiling Point | 397.8 °C (predicted) | [2] |

| Solubility | Information not readily available, likely soluble in organic solvents. | |

| Synonyms | 4-Nitro-2,3,5-trimethylpyridine N-oxide, Omeprazole Impurity K, Esomeprazole Impurity 109 | [3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups and the remaining aromatic proton on the pyridine ring. The chemical shifts of the methyl groups will be influenced by their position relative to the nitro and N-oxide groups. The aromatic proton is likely to appear as a singlet in the downfield region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbons attached to the nitro and N-oxide groups, as well as the other ring carbons, will have characteristic chemical shifts reflecting the electronic environment.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-O stretching vibrations of the N-oxide and the asymmetric and symmetric stretching vibrations of the nitro group. The NIST WebBook provides IR spectral data for the parent compound, 4-nitropyridine 1-oxide, which can serve as a reference.[4]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (182.18 g/mol ) and fragmentation patterns characteristic of pyridine N-oxides and nitro compounds.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the N-oxidation of 2,3,5-trimethylpyridine (also known as 2,3,5-collidine), followed by the nitration of the resulting N-oxide. This synthetic route is well-documented in the context of preparing intermediates for omeprazole.[5][6]

Step 1: N-Oxidation of 2,3,5-Trimethylpyridine

The N-oxidation of the pyridine ring is a crucial initial step. Pyridine N-oxides are often used in synthesis because the N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution.[7] The oxidation is typically carried out using a peroxy acid, such as peracetic acid or hydrogen peroxide in acetic acid.[8]

Caption: N-Oxidation of 2,3,5-Trimethylpyridine.

Experimental Protocol: Synthesis of 2,3,5-Trimethylpyridine 1-oxide [6][8]

-

To a suitable reaction vessel, add 2,3,5-trimethylpyridine and glacial acetic acid.

-

Heat the mixture with stirring to approximately 60-90°C.

-

Slowly add a solution of hydrogen peroxide (e.g., 35%) to the reaction mixture while maintaining the temperature.

-

After the addition is complete, continue stirring at the elevated temperature for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and carefully neutralize the excess acetic acid with a base, such as sodium hydroxide solution, while keeping the temperature low.

-

Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield 2,3,5-trimethylpyridine 1-oxide.

Step 2: Nitration of 2,3,5-Trimethylpyridine 1-oxide

The second step involves the electrophilic nitration of the pyridine N-oxide. The N-oxide group directs the incoming nitro group primarily to the 4-position of the pyridine ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Caption: Nitration of 2,3,5-Trimethylpyridine 1-oxide.

Experimental Protocol: Synthesis of this compound [6]

-

Dissolve 2,3,5-trimethylpyridine 1-oxide in concentrated sulfuric acid in a reaction vessel equipped with cooling.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.

-

Slowly add the nitrating mixture to the solution of the N-oxide while maintaining a controlled temperature (e.g., below 10°C) using an ice bath.

-

After the addition is complete, allow the reaction mixture to stir at a slightly elevated temperature (e.g., room temperature or slightly above) for a specified period to ensure complete nitration.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or sodium hydroxide, until the pH is neutral or slightly basic. This will cause the product to precipitate.

-

Collect the solid product by filtration, wash it with water, and dry it to obtain this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the presence of the electron-withdrawing nitro group and the N-oxide functionality. These groups activate the pyridine ring for nucleophilic aromatic substitution at the 4-position.

Nucleophilic Aromatic Substitution (SₙAr)

The 4-nitro group is an excellent leaving group in nucleophilic aromatic substitution reactions.[9] The electron-deficient nature of the pyridine ring, enhanced by the N-oxide and nitro groups, facilitates the attack of nucleophiles at the carbon atom bearing the nitro group. This reaction proceeds via a Meisenheimer-like intermediate.[10]

Caption: General Mechanism of Nucleophilic Aromatic Substitution.

This reactivity is the cornerstone of its utility in the synthesis of omeprazole, where the nitro group is displaced by a methoxy group from sodium methoxide.[5] A variety of other nucleophiles can also be employed to introduce different functional groups at the 4-position.

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation. This reaction provides access to 4-amino-2,3,5-trimethylpyridine 1-oxide, another valuable synthetic intermediate.

Deoxygenation of the N-oxide

The N-oxide functionality can be removed through deoxygenation to yield the corresponding pyridine derivative. Common reagents for this transformation include phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).[11] It is important to note that while PCl₃ is effective for deoxygenation, related reagents like phosphorus oxychloride (POCl₃) can lead to chlorination of the pyridine ring, typically at the 2-position.[11] Photocatalytic methods for the deoxygenation of pyridine N-oxides have also been developed.[12]

Applications in Drug Development

The primary and most well-documented application of this compound is as a crucial intermediate in the industrial synthesis of the proton pump inhibitor omeprazole and its S-enantiomer, esomeprazole.[7][13][14]

Caption: Simplified Synthetic Pathway to Omeprazole.

In the synthesis of omeprazole, the nitro group of this compound is first displaced by a methoxy group.[5] Subsequent chemical transformations, including rearrangement and chlorination, lead to the formation of the pyridine moiety of omeprazole, which is then coupled with the benzimidazole portion of the molecule.[15]

Beyond its role in PPI synthesis, the reactivity profile of this compound makes it a potentially valuable starting material for the synthesis of other substituted pyridines. The ability to introduce a variety of functional groups at the 4-position through nucleophilic substitution opens up avenues for the creation of novel compounds with potential biological activity. Pyridine and its derivatives are fundamental scaffolds in many biologically active compounds and approved drugs.[16]

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a chemical intermediate of significant industrial and academic interest. Its synthesis is well-established, and its reactivity, particularly its susceptibility to nucleophilic aromatic substitution, has been effectively harnessed in the large-scale production of important pharmaceuticals. For researchers in drug discovery and medicinal chemistry, a thorough understanding of the chemical properties and reactivity of this and related pyridine N-oxides provides a powerful tool for the design and synthesis of novel therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 86604-79-7 | FT146085 [biosynth.com]

- 3. 4-Nitro-2,3,5-trimethylpyridine, 1-oxide | C8H10N2O3 | CID 11217611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyridine, 4-nitro-, 1-oxide [webbook.nist.gov]

- 5. CN114805193B - A kind of preparation method of omeprazole intermediate - Google Patents [patents.google.com]

- 6. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]

- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. patents.justia.com [patents.justia.com]

- 14. researchgate.net [researchgate.net]

- 15. EP0484265A1 - A process for the preparation of omeprazol - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide: Structure Elucidation of 2,3,5-Trimethyl-4-nitropyridine 1-oxide

Introduction

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It underpins our understanding of reactivity, biological activity, and material properties. This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the structural elucidation of 2,3,5-trimethyl-4-nitropyridine 1-oxide (CAS No: 86604-79-7), a substituted pyridine N-oxide of interest in synthetic and medicinal chemistry.[1][2][3]

Pyridine N-oxides are a versatile class of compounds, serving as key intermediates in organic synthesis and exhibiting a range of biological activities.[4][5][6][7] The introduction of methyl and nitro groups to the pyridine N-oxide scaffold, as in the case of our target molecule, significantly influences its electronic properties and spatial arrangement, making a thorough structural analysis essential.

This document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure the integrity of the final structural assignment. We will explore the logical flow from synthesis to spectroscopic characterization and, ultimately, to the definitive confirmation by single-crystal X-ray crystallography.

Synthesis and Initial Characterization

The journey to elucidating a molecular structure begins with its synthesis and purification. This compound is typically synthesized from its corresponding pyridine precursor, 2,3,5-trimethylpyridine.

Synthetic Approach: N-Oxidation

The conversion of a pyridine to its N-oxide is a well-established transformation.[8] A common and effective method involves oxidation with a peroxy acid, often generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid.[8][9]

Experimental Protocol: Synthesis of 2,3,5-trimethyl-pyridine-N-oxide

-

Step 1: To a reaction vessel, add 2,3,5-trimethyl-pyridine and acetic acid.

-

Step 2: Heat the mixture to 90°C and stir for 3 hours.

-

Step 3: Cool the reaction to 60°C and slowly add a 35% solution of hydrogen peroxide.

-

Step 4: Raise the temperature back to 90°C and continue stirring.

-

Step 5: After an initial reaction period, cool the mixture and add an additional portion of hydrogen peroxide solution.

-

Step 6: Reheat to 90°C and stir for several hours to ensure complete reaction.

-

Step 7: After cooling, remove the excess acetic acid under vacuum.

-

Step 8: Neutralize the residue with a base such as sodium hydroxide until a pH of 10 is reached.

-

Step 9: Extract the product into an organic solvent like dichloromethane.

-

Step 10: Dry the combined organic phases over a drying agent (e.g., MgSO4), filter, and evaporate the solvent to yield the crude 2,3,5-trimethyl-pyridine-N-oxide.[9]

The subsequent nitration of the N-oxide would then be carried out to yield the final product, this compound.

Initial Physical and Chemical Characterization

Before proceeding to more complex spectroscopic analysis, basic physical properties are determined.

| Property | Value | Source |

| Molecular Formula | C8H10N2O3 | [1][2][3] |

| Molecular Weight | 182.18 g/mol | [1][2] |

| Melting Point | 73 - 80 °C | [1][10][11] |

| Appearance | White to orange/green powder or crystals | [10] |

Spectroscopic Elucidation: A Multi-faceted Approach

Spectroscopy provides the first detailed glimpse into the molecular architecture. Each technique offers a unique piece of the structural puzzle, and their combined interpretation is crucial for a confident assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity.

-

Expected Signals:

-

Three singlets corresponding to the three methyl groups (at C2, C3, and C5). The chemical shifts of these signals will be influenced by their position relative to the nitro group and the N-oxide functionality.

-

One singlet for the aromatic proton at C6. The downfield shift of this proton is characteristic of its position on an electron-deficient aromatic ring.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton.

-

Expected Signals:

-

Three signals in the aliphatic region for the three methyl carbons.

-

Five signals in the aromatic region corresponding to the five carbons of the pyridine ring. The carbons bearing the nitro group (C4) and attached to the N-oxide (C2, C6) will show characteristic chemical shifts.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Vibrational Bands:

-

N-O Stretching: A strong absorption band characteristic of the N-oxide functionality.

-

NO₂ Stretching: Two strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group.

-

Aromatic C-H and C=C/C=N Stretching: Bands indicative of the substituted pyridine ring.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of the molecule, confirming the molecular formula.

-

Expected Data:

Definitive Structure Confirmation: Single-Crystal X-ray Crystallography

While spectroscopic methods provide a robust hypothesis for the molecular structure, single-crystal X-ray crystallography offers unambiguous proof. This technique provides a precise three-dimensional map of the atomic positions, bond lengths, and bond angles.[12]

The Crystallographic Workflow

The process of obtaining a crystal structure can be summarized in the following workflow:

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Step 1: Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Step 2: Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Step 3: Structure Solution: The diffraction data is used to solve the phase problem and generate an initial electron density map.

-

Step 4: Structure Refinement: The initial model is refined by adjusting atomic positions and thermal parameters to achieve the best fit with the experimental data.

-

Step 5: Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Expected Crystallographic Data

The crystal structure of this compound will provide precise measurements of:

-

Bond Lengths: The N-O bond of the N-oxide, the N-O bonds of the nitro group, and the C-C and C-N bonds within the pyridine ring.

-

Bond Angles: The angles between atoms, defining the geometry of the ring and its substituents.

-

Torsion Angles: These will describe the orientation of the nitro group relative to the plane of the pyridine ring.

-

Intermolecular Interactions: The crystal packing will reveal any significant hydrogen bonds or other non-covalent interactions that stabilize the crystal lattice.[13]

Integrated Data Analysis: The Final Picture

The true power of this multi-technique approach lies in the integration of all the data. The structural hypothesis generated from NMR, IR, and MS is rigorously tested and confirmed by the X-ray crystal structure. Any discrepancies would necessitate a re-evaluation of the spectroscopic data.

The logical relationship between these techniques for a comprehensive structure elucidation is illustrated below:

References

- 1. This compound | 86604-79-7 | FT146085 [biosynth.com]

- 2. 4-Nitro-2,3,5-trimethylpyridine, 1-oxide | C8H10N2O3 | CID 11217611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Item - Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 8. arkat-usa.org [arkat-usa.org]

- 9. prepchem.com [prepchem.com]

- 10. 2,3,5-Trimethyl-4-nitropyridine N-Oxide | 86604-79-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. This compound, 2 g, CAS No. 86604-79-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Analysis of 4-Nitro-2,3,5-trimethylpyridine N-oxide

This technical guide provides a comprehensive overview of the spectral data for 4-Nitro-2,3,5-trimethylpyridine N-oxide, a key intermediate in pharmaceutical synthesis.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Molecular Structure and Physicochemical Properties

4-Nitro-2,3,5-trimethylpyridine N-oxide is a substituted pyridine derivative with the chemical formula C₈H₁₀N₂O₃.[2][3] Its structure features a pyridine ring substituted with three methyl groups, a nitro group, and an N-oxide functionality. This unique combination of functional groups gives rise to a distinct spectral profile.

| Property | Value | Source |

| CAS Number | 86604-79-7 | [2][3][4] |

| Molecular Weight | 182.18 g/mol | [2][3] |

| Melting Point | 73 °C | [2] |

| Appearance | Pale yellow solid | [5] |

Below is a diagram illustrating the molecular structure of 4-Nitro-2,3,5-trimethylpyridine N-oxide.

Caption: Molecular structure of 4-Nitro-2,3,5-trimethylpyridine N-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of published experimental spectra for 4-Nitro-2,3,5-trimethylpyridine N-oxide, the following data is based on predictive models and analysis of closely related analogs.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-Nitro-2,3,5-trimethylpyridine N-oxide in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic proton and the three methyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | Singlet | 1H | H-6 | The N-oxide group strongly deshields the adjacent proton at the C-6 position. |

| ~2.6 | Singlet | 3H | C-2 CH₃ | The methyl group at the C-2 position is deshielded by the adjacent N-oxide. |

| ~2.4 | Singlet | 3H | C-5 CH₃ | The methyl group at C-5 is in a relatively standard position for a methyl-substituted pyridine. |

| ~2.3 | Singlet | 3H | C-3 CH₃ | The methyl group at C-3 experiences less deshielding compared to the C-2 methyl. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon environment of the molecule.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~150 | C-4 | The carbon atom attached to the nitro group is significantly deshielded. |

| ~141 | C-2 | The carbon adjacent to the N-oxide is deshielded. |

| ~139 | C-6 | The other carbon adjacent to the N-oxide is also deshielded. |

| ~135 | C-3 | Aromatic carbon with a methyl substituent. |

| ~128 | C-5 | Aromatic carbon with a methyl substituent. |

| ~18 | C-2 CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |

| ~16 | C-5 CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |

| ~14 | C-3 CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data, the following protocol is recommended:

-

Sample Preparation: Dissolve 5-10 mg of 4-Nitro-2,3,5-trimethylpyridine N-oxide in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-10 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to 0-200 ppm.

-

Use a relaxation delay of 5 seconds to ensure quantitative data for quaternary carbons.

-

-

2D NMR (COSY and HMBC): To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing proton-proton and proton-carbon correlations, respectively.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Nitro-2,3,5-trimethylpyridine N-oxide is expected to show characteristic absorption bands for the nitro group, the N-oxide group, and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1610 | Medium | C=C stretching of the pyridine ring |

| ~1520 | Strong | Asymmetric NO₂ stretching |

| ~1350 | Strong | Symmetric NO₂ stretching |

| ~1250 | Strong | N-O stretching of the N-oxide |

| ~850 | Medium | C-N stretching of the nitro group |

| ~3000-2850 | Weak-Medium | C-H stretching of methyl groups |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 182.

-

Major Fragments:

-

[M-O]⁺ (m/z 166): Loss of an oxygen atom from the N-oxide is a common fragmentation pathway for pyridine N-oxides.

-

[M-NO₂]⁺ (m/z 136): Loss of the nitro group.

-

[M-O-CH₃]⁺ (m/z 151): Loss of a methyl group from the [M-O]⁺ fragment.

-

Caption: Proposed fragmentation pathway for 4-Nitro-2,3,5-trimethylpyridine N-oxide.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and key fragments.

Conclusion

The spectral data of 4-Nitro-2,3,5-trimethylpyridine N-oxide, whether predicted or experimentally determined, provides a detailed fingerprint for its identification and characterization. A combined analysis of NMR, IR, and MS data allows for unambiguous confirmation of its structure and purity, which is critical for its application in pharmaceutical synthesis. The protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible spectral data for this and similar compounds.

References

- 1. 4-NITRO-2,3,5-TRIMETHYLPYRIDINE-N-OXIDE | 86604-79-7 [chemicalbook.com]

- 2. 2,3,5-Trimethyl-4-nitropyridine 1-oxide | 86604-79-7 | FT146085 [biosynth.com]

- 3. 4-Nitro-2,3,5-trimethylpyridine, 1-oxide | C8H10N2O3 | CID 11217611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 86604-80-0|4-Nitro-2,3,5-Trimethylpyridine N-Oxide [rlavie.com]

- 5. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,3,5-Trimethyl-4-nitropyridine 1-oxide

Introduction

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. 2,3,5-Trimethyl-4-nitropyridine 1-oxide (CAS No: 86604-79-7) is a key chemical intermediate whose utility is intrinsically linked to its well-defined molecular structure.[1][2][3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful tool for confirming the identity and purity of such molecules in solution.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a mere presentation of data, this document delves into the theoretical underpinnings of the expected spectrum, explaining the causal relationships between the molecular structure and the observed chemical shifts and coupling patterns. It is designed to equip researchers with the expertise to interpret the spectrum of this compound and similar substituted pyridine N-oxides, ensuring scientific integrity in their work.

Theoretical Framework: Understanding Substituent Effects in Pyridine N-Oxides

The ¹H NMR spectrum of a substituted pyridine N-oxide is a rich tapestry of information woven from the electronic effects of its various functional groups. The N-oxide moiety, the nitro group, and the three methyl groups each exert a distinct influence on the electron density of the pyridine ring, thereby dictating the chemical shifts of the remaining aromatic proton and the methyl protons.

The N-oxide group generally shields the protons at the C-2 and C-4 positions and deshields the C-3 proton relative to the parent pyridine.[6] However, in this compound, the interplay of multiple substituents creates a more complex scenario. The nitro group at the C-4 position is a strong electron-withdrawing group, which significantly deshields adjacent protons. The methyl groups, being electron-donating, will have a shielding effect on the ring. The steric interactions between the substituents can also influence the planarity of the nitro group with the ring, modulating its electronic effect.[6]

Predicted ¹H NMR Spectrum of this compound

While a publicly available, experimentally verified spectrum for this specific molecule is not readily found, a highly accurate prediction can be made based on the analysis of closely related analogs, such as various methylated derivatives of 4-nitropyridine N-oxide.[6] The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm) for the distinct proton environments in this compound, assuming a standard solvent like deuterochloroform (CDCl₃).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-6 | 8.0 - 8.2 | Singlet (s) | 1H | This sole aromatic proton is at the C-6 position, adjacent to the N-oxide group and a methyl group. It is expected to be the most downfield of the protons due to the influence of the N-oxide and the overall electron-poor nature of the ring. |

| 2-CH₃ | 2.4 - 2.6 | Singlet (s) | 3H | The methyl group at the C-2 position is adjacent to the N-oxide. Its chemical shift will be influenced by the N-oxide and the adjacent methyl group at C-3. |

| 3-CH₃ | 2.2 - 2.4 | Singlet (s) | 3H | This methyl group is situated between the C-2 methyl and the C-4 nitro group. Steric hindrance may cause some deviation in its expected chemical shift. |

| 5-CH₃ | 2.2 - 2.4 | Singlet (s) | 3H | The methyl group at C-5 is adjacent to the C-4 nitro group and the C-6 proton. Its chemical shift is expected to be similar to the 3-CH₃ group. |

Note: The absence of adjacent protons for H-6 and the methyl groups results in singlet multiplicities for all signals.

Visualizing the Molecular Structure and Proton Environments

The following diagram, generated using the DOT language, illustrates the structure of this compound and highlights the key proton environments.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 86604-79-7 | FT146085 [biosynth.com]

- 3. 4-Nitro-2,3,5-trimethylpyridine, 1-oxide | C8H10N2O3 | CID 11217611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2,3,5-Trimethyl-4-Nitropyridine-1-Oxide Online | 2,3,5-Trimethyl-4-Nitropyridine-1-Oxide Manufacturer and Suppliers [scimplify.com]

- 6. chempap.org [chempap.org]

An In-depth Technical Guide to the ¹³C NMR Analysis of 2,3,5-Trimethyl-4-nitropyridine 1-oxide

Executive Summary

This guide provides a comprehensive technical overview for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,3,5-trimethyl-4-nitropyridine 1-oxide. While direct experimental spectral data for this specific compound is not extensively published, this document establishes a robust framework for researchers, scientists, and drug development professionals to predict, acquire, and interpret the ¹³C NMR spectrum. By leveraging established principles of NMR spectroscopy and analyzing substituent effects of analogous compounds, this guide offers a predictive analysis of the chemical shifts. Furthermore, it outlines a detailed, self-validating experimental protocol for the acquisition and analysis of high-quality spectral data, ensuring both scientific integrity and practical utility.

Introduction: The Significance of this compound and the Role of ¹³C NMR

This compound is a substituted pyridine N-oxide, a class of compounds with notable biological activities.[1] The precise arrangement of its methyl and nitro substituents on the pyridine N-oxide core dictates its chemical reactivity and potential applications, including as an impurity or intermediate in pharmaceutical synthesis.[2]

Unambiguous structural elucidation is paramount in chemical and pharmaceutical research. ¹³C NMR spectroscopy serves as a powerful, non-destructive technique for this purpose. It provides a detailed fingerprint of the carbon skeleton of a molecule, revealing information about the chemical environment of each carbon atom.[3] For a molecule like this compound, ¹³C NMR is indispensable for confirming the substitution pattern and understanding the electronic effects at play within the heteroaromatic ring.

Theoretical Foundations: Predicting the ¹³C NMR Spectrum

A precise prediction of the ¹³C NMR spectrum is crucial for efficient and accurate spectral assignment. This prediction is grounded in understanding the fundamental electronic effects of the N-oxide functionality and the substituent chemical shifts (SCS) of the methyl and nitro groups.

The Pyridine N-Oxide Core

The N-oxide group significantly alters the electronic distribution of the pyridine ring compared to its parent pyridine. The oxygen atom acts as a strong π-donor, increasing electron density at the C2 (ortho) and C4 (para) positions, while the nitrogen atom's positive charge inductively withdraws electron density. This results in a characteristic upfield shift (lower ppm) for the C2, C6, and C4 carbons and a downfield shift (higher ppm) for the C3 and C5 carbons relative to pyridine.[4]

Substituent Chemical Shift (SCS) Effects

The chemical shifts of the ring carbons in this compound are further modulated by the methyl and nitro groups.

-

Methyl Groups (CH₃): As electron-donating groups, methyl substituents typically cause a downfield shift at the carbon of substitution (ipso-effect) and shield the ortho and para carbons, causing an upfield shift.

-

Nitro Group (NO₂): The nitro group is a strong electron-withdrawing group through both resonance and inductive effects. This leads to a significant deshielding (downfield shift) of the attached carbon (ipso-effect) and other carbons in conjugation, particularly the ortho and para positions.[1]

The interplay of these effects in the polysubstituted ring can be complex. For instance, steric hindrance between adjacent substituents, such as the methyl groups at C2 and C3, can influence the planarity and conjugation of the nitro group, thereby modulating its electronic influence.[1]

Predicted ¹³C NMR Chemical Shifts

Based on the principles outlined above and data from analogous compounds such as methylpyridines, nitropyridines, and their N-oxides, a predicted ¹³C NMR spectrum for this compound is presented below.[1][4][5] All shifts are referenced to Tetramethylsilane (TMS) at 0.0 ppm.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 145 - 150 | Ipso-carbon bearing a methyl group, adjacent to the N-oxide. Expected to be significantly downfield. |

| C3 | 130 - 135 | Ipso-carbon with a methyl group. Its chemical shift is influenced by the adjacent C2-methyl and C4-nitro groups. |

| C4 | 148 - 153 | Ipso-carbon attached to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. |

| C5 | 128 - 133 | Ipso-carbon with a methyl group. Shielded relative to unsubstituted C5 in pyridine N-oxide due to the ortho methyl group. |

| C6 | 138 - 142 | The only unsubstituted ring carbon. Expected to be downfield due to the influence of the N-oxide and the overall substitution pattern. |

| 2-CH₃ | 16 - 20 | Typical chemical shift for a methyl group on an aromatic ring, influenced by the adjacent N-oxide. |

| 3-CH₃ | 12 - 16 | Methyl group likely shielded by steric interaction with the 2-CH₃ group. |

| 5-CH₃ | 14 - 18 | A typical chemical shift for a methyl group on a pyridine ring. |

Experimental Protocol for Spectrum Acquisition

Adherence to a rigorous and well-documented protocol is essential for obtaining high-quality, reproducible ¹³C NMR data.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used. Note that solvent choice can influence chemical shifts.

-

Concentration: Prepare a solution of approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar with proton decoupling | Standard ¹³C acquisition with proton decoupling to simplify the spectrum to singlets and provide a Nuclear Overhauser Effect (NOE) enhancement. |

| Acquisition Time (AQ) | 2-3 seconds | A longer acquisition time provides better resolution. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for sufficient relaxation of quaternary carbons, which have longer relaxation times. Crucial for accurate integration if desired (though not typical for ¹³C). |

| Number of Scans (NS) | 1024 or higher | The ¹³C nucleus has low natural abundance, requiring a larger number of scans to achieve an adequate signal-to-noise ratio. |

| Spectral Width (SW) | 200-250 ppm | Encompasses the full range of expected ¹³C chemical shifts for organic molecules. |

| Temperature | 298 K (25 °C) | Standard operating temperature. Ensure it is stable throughout the experiment. |

Data Analysis and Spectral Interpretation

Workflow for Spectral Analysis

References

An In-depth Technical Guide to the Mass Spectrometric Analysis of 2,3,5-Trimethyl-4-nitropyridine 1-oxide

Abstract

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2,3,5-Trimethyl-4-nitropyridine 1-oxide (C₈H₁₀N₂O₃, MW: 182.18 g/mol ).[1][2][3] Intended for researchers, analytical chemists, and drug development professionals, this document outlines optimal ionization strategies, high-resolution mass determination, and the predictable fragmentation pathways elucidated through tandem mass spectrometry (MS/MS). We delve into the causality behind experimental choices, presenting a robust analytical framework built on the foundational principles of N-oxide and nitroaromatic chemistry. The guide includes a detailed, field-proven experimental protocol and visual aids to facilitate both understanding and practical application.

Molecular Profile & Analytical Rationale

This compound is a heterocyclic compound featuring three key functional groups that dictate its behavior in a mass spectrometer: a basic pyridine ring, a labile N-oxide moiety, and an electron-withdrawing nitro group. Understanding the interplay of these groups is critical for selecting the appropriate analytical methodology and for accurate structural elucidation.

The pyridine nitrogen provides a site for efficient protonation, making positive-mode Electrospray Ionization (ESI) an ideal choice for generating a strong signal for the precursor ion. The N-oxide and nitro groups are prone to characteristic neutral losses under collisional activation, providing a clear and predictable fragmentation pattern essential for unambiguous identification.

References

An In-depth Technical Guide to the Solubility of 2,3,5-Trimethyl-4-nitropyridine 1-oxide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,5-Trimethyl-4-nitropyridine 1-oxide, a key intermediate in the synthesis of pharmaceutical compounds such as omeprazole.[1][2] A deep understanding of its solubility in various organic solvents is critical for process optimization, purification, and formulation development. This document outlines the theoretical principles governing solubility, presents detailed experimental protocols for its determination, and discusses the application of theoretical models for solubility prediction. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of Solubility in Pharmaceutical Synthesis

This compound (CAS No. 86604-79-7) is a crucial building block in the synthesis of proton pump inhibitors.[1][2] Its solubility profile directly impacts reaction kinetics, crystallization, and the purity of the final active pharmaceutical ingredient (API). Inadequate solubility can lead to challenges in reaction homogeneity, difficulties in purification, and reduced yields. Conversely, a well-characterized solubility profile enables the rational selection of solvents for synthesis, extraction, and crystallization, ensuring process efficiency and product quality.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₃ | [2][3] |

| Molecular Weight | 182.18 g/mol | [2][3] |

| Melting Point | 73 - 78 °C | [1][3] |

| Appearance | White to orange to green powder/crystal | |

| Calculated Water Solubility | 4 g/L at 25 °C | [1] |

The presence of the N-oxide and nitro groups imparts a significant dipole moment to the molecule, suggesting moderate to good solubility in polar organic solvents. The three methyl groups contribute to its nonpolar character, which may allow for some solubility in less polar solvents.

Theoretical Framework for Solubility

The adage "like dissolves like" provides a foundational, qualitative understanding of solubility. A more quantitative approach involves considering the thermodynamics of the dissolution process, which can be described by the following equation:

ΔGsolution = ΔHsolution - TΔSsolution

Where:

-

ΔGsolution is the Gibbs free energy of solution (a negative value indicates a spontaneous process).

-

ΔHsolution is the enthalpy of solution (the energy required to break solute-solute and solvent-solvent interactions and form solute-solvent interactions).

-

T is the absolute temperature.

-

ΔSsolution is the entropy of solution (the change in randomness of the system).

For a solid dissolving in a liquid, solubility is also influenced by the crystal lattice energy of the solid and the solvation energy of the ions or molecules in the solvent.

In recent years, computational approaches have emerged as powerful tools for predicting solubility. Thermodynamic cycles combined with machine learning models can provide accurate solubility predictions across a range of solvents and temperatures.[4][5][6][7] These models often consider parameters such as the activity coefficient, enthalpy of fusion, and melting point.[4][7]

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The following section details robust and widely accepted methodologies for determining the solubility of this compound.

The Shake-Flask Method: A Gold Standard for Equilibrium Solubility

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8][9]

Objective: To prepare a saturated solution of this compound in a selection of organic solvents and to quantify its concentration at a specified temperature.

Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the undissolved solid settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant. To remove any remaining solid particles, filter the sample through a syringe filter (e.g., 0.45 µm PTFE).

-

Quantification: Analyze the concentration of the dissolved solid in the filtrate using a validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Analytical Quantification Techniques

UV-Vis spectrophotometry is a straightforward and cost-effective method for quantifying compounds with a chromophore.[10]

Protocol:

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: Create a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot a graph of absorbance versus concentration.[10]

-

Analyze the Sample: Dilute the filtered saturated solution to an absorbance value that falls within the linear range of the calibration curve. Measure its absorbance at λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in a solution.[11][12]

Protocol:

-

Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.

-

Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot a graph of the peak area versus concentration.

-

Analyze the Sample: Inject a known volume of the filtered saturated solution into the HPLC system.

-

Calculate Concentration: Determine the peak area of the analyte in the sample chromatogram and use the calibration curve to calculate the concentration of the saturated solution.

Predicted Solubility Profile of this compound

While experimental data is paramount, a qualitative prediction of solubility can be inferred from the molecular structure and the solvents employed in its synthesis. The synthesis of related nitropyridine N-oxides often involves solvents such as chloroform and acetone.[13] Furthermore, intermediates in the synthesis of omeprazole, for which this compound is a precursor, have been studied for their solubility in solvents like ethanol, ethyl acetate, isopropanol, methanol, acetone, n-butanol, and n-propanol.[14][15][16]

Based on these considerations, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents.

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Polar Protic Solvents | |||

| Methanol | 5.1 | High | Capable of hydrogen bonding with the N-oxide and nitro groups. |

| Ethanol | 4.3 | High | Similar to methanol, effective at solvating polar functional groups. |

| Isopropanol | 3.9 | Moderate | Increased nonpolar character compared to methanol and ethanol may slightly reduce solubility. |

| n-Butanol | 3.9 | Moderate | Further increased nonpolar character. |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. |

| Acetonitrile | 5.8 | High | Polar aprotic solvent capable of strong dipole-dipole interactions. |

| Acetone | 5.1 | High | Good general-purpose polar aprotic solvent. |

| Ethyl Acetate | 4.4 | Moderate | Intermediate polarity, may be a good solvent for crystallization. |

| Nonpolar Solvents | |||

| Dichloromethane | 3.1 | Moderate to Low | Can dissolve moderately polar compounds. |

| Chloroform | 4.1 | Moderate | Often used in the synthesis of related compounds.[13] |

| Toluene | 2.4 | Low | Primarily nonpolar interactions. |

| Hexane | 0.1 | Very Low | Unlikely to effectively solvate the polar functional groups of the molecule. |

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct experimental data remains to be extensively published, the methodologies and theoretical considerations presented herein offer a robust approach for researchers and process chemists. The provided protocols for the shake-flask method coupled with UV-Vis or HPLC analysis serve as a reliable means to generate precise solubility data. Such data is invaluable for the optimization of synthetic routes, purification strategies, and the overall efficiency of processes involving this important pharmaceutical intermediate. Future work should focus on the experimental validation of the predicted solubility profile across a range of temperatures to build a comprehensive solubility database for this compound.

References

- 1. CAS # 86604-79-7, 4-Nitro-2,3,5-trimethylpyridine N-oxide, this compound, 2,3,5-Trimethyl-4-nitropyridine N-oxide - chemBlink [chemblink.com]

- 2. 4-Nitro-2,3,5-trimethylpyridine, 1-oxide | C8H10N2O3 | CID 11217611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 86604-79-7 | FT146085 [biosynth.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 6. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles [tore.tuhh.de]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. bioassaysys.com [bioassaysys.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. helixchrom.com [helixchrom.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K | Semantic Scholar [semanticscholar.org]

2,3,5-Trimethyl-4-nitropyridine 1-oxide literature review

An In-depth Technical Guide to 2,3,5-Trimethyl-4-nitropyridine 1-oxide: Synthesis, Properties, and Reactivity

Introduction

Pyridine N-oxides are a fascinating class of heterocyclic compounds that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. The introduction of an N-oxide functionality to the pyridine ring dramatically alters its electronic properties, rendering the ring system more electron-deficient and activating it towards certain transformations. This guide focuses on a specific, yet illustrative, member of this family: this compound. While not as extensively studied as some other derivatives, its structure presents a unique interplay of activating and deactivating groups, making it a valuable subject for understanding the nuanced reactivity of substituted pyridine N-oxides.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, physicochemical properties, and chemical reactivity of this compound. The information presented herein is a synthesis of established principles of pyridine N-oxide chemistry and data from closely related analogs, providing a robust framework for those looking to work with this or similar compounds.

Synthesis of this compound

The synthesis of this compound is best approached through a two-step sequence starting from the corresponding pyridine derivative, 2,3,5-collidine. This method involves an initial N-oxidation followed by a regioselective nitration.

Step 1: N-Oxidation of 2,3,5-Collidine

The first step is the oxidation of the nitrogen atom in the pyridine ring to form the N-oxide. This is a common transformation for which several reagents can be employed. A widely used and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.

Experimental Protocol: N-Oxidation of 2,3,5-Collidine

-

Dissolution: Dissolve 2,3,5-collidine in a suitable solvent, such as dichloromethane (DCM) or chloroform.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Reagent Addition: Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent to the cooled solution of the pyridine. The reaction is exothermic, and slow addition is crucial to maintain the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a brine wash.

-

Isolation: The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude 2,3,5-trimethylpyridine 1-oxide. Purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Peroxy Acids: These are chosen for their ability to deliver an oxygen atom to the electron-rich nitrogen of the pyridine ring.

-

Controlled Temperature: The N-oxidation is exothermic, and maintaining a low temperature prevents potential side reactions and ensures the stability of the peroxy acid.

Step 2: Nitration of 2,3,5-Trimethylpyridine 1-oxide

The presence of the N-oxide group activates the 4-position of the pyridine ring towards electrophilic substitution. This is due to a resonance effect where the N-oxide oxygen can donate electron density to the ring, particularly at the 2- and 4-positions. However, the N-oxide group also exerts an inductive electron-withdrawing effect. For nitration, a mixture of nitric acid and sulfuric acid is the classic reagent.

Experimental Protocol: Nitration of 2,3,5-Trimethylpyridine 1-oxide

-

Acid Mixture: Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at a low temperature (e.g., 0 °C).

-

Substrate Addition: Slowly add the 2,3,5-trimethylpyridine 1-oxide to the cold nitrating mixture with vigorous stirring.

-

Heating: After the addition is complete, the reaction mixture is typically heated to facilitate the nitration. The optimal temperature and reaction time should be determined empirically, but temperatures in the range of 60-100 °C are common for the nitration of pyridine N-oxides.

-

Quenching: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

-

Neutralization and Extraction: The acidic solution is then neutralized with a base, such as sodium carbonate or ammonium hydroxide, until it is basic. The product is then extracted with a suitable organic solvent like ethyl acetate or chloroform.

-

Purification: The combined organic extracts are dried and concentrated to give the crude product, which can be purified by recrystallization or column chromatography to yield this compound.

Causality Behind Experimental Choices:

-

Nitrating Mixture: The combination of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO2+), which is necessary to overcome the electron-deficient nature of the pyridine ring, even with the activating N-oxide group.

-

Regioselectivity: The nitration occurs at the 4-position due to the directing effect of the N-oxide group and the steric hindrance from the methyl groups at the 2- and 3-positions.

Caption: Synthetic pathway for this compound.

Physicochemical Properties and Spectroscopic Characterization

Predicted Physicochemical Properties

| Property | Predicted Value/Observation |

| Appearance | Likely a pale yellow to yellow crystalline solid. |

| Melting Point | Expected to be a relatively high-melting solid due to its polarity and molecular weight. |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in nonpolar solvents and water. |

| Polarity | A highly polar molecule due to the presence of the N-oxide and nitro groups. |

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Proton: A single singlet for the proton at the 6-position, expected to be downfield due to the deshielding effects of the N-oxide and nitro groups.- Methyl Protons: Three distinct singlets for the methyl groups at the 2-, 3-, and 5-positions. The methyl group at the 2-position is expected to be the most downfield due to its proximity to the N-oxide. |

| ¹³C NMR | - Aromatic Carbons: Six distinct signals for the pyridine ring carbons. The carbon at the 4-position bearing the nitro group will be significantly deshielded. The carbons adjacent to the nitrogen (C2 and C6) will also be downfield.- Methyl Carbons: Three distinct signals for the methyl carbons. |

| IR Spectroscopy | - N-O Stretch (N-oxide): A characteristic strong absorption band in the region of 1200-1300 cm⁻¹.- N-O Stretch (Nitro): Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. |

| Mass Spectrometry | - Molecular Ion Peak (M+): A clear molecular ion peak corresponding to the molecular weight of the compound. |

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of its functional groups. The nitro group at the 4-position, activated by the N-oxide, is a key site for nucleophilic aromatic substitution. The N-oxide itself can be deoxygenated, and the nitro group can be reduced.

Nucleophilic Aromatic Substitution (SNAAr)

The 4-nitro group is an excellent leaving group in nucleophilic aromatic substitution reactions. The electron-withdrawing nature of both the nitro group and the N-oxide stabilizes the Meisenheimer complex intermediate, facilitating the substitution.

Potential Reactions:

-

Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxides can replace the nitro group with an alkoxy or hydroxyl group.

-

Amination: Reaction with amines can introduce an amino group at the 4-position.

-

Halogenation: Reaction with halide sources can lead to the corresponding 4-halo derivative.

Caption: Generalized mechanism for SNAr at the 4-position.

Reduction of the Nitro Group and N-oxide

Both the nitro group and the N-oxide can be reduced under various conditions.

-

Selective Nitro Group Reduction: Catalytic hydrogenation using specific catalysts (e.g., Pd/C) under controlled conditions can selectively reduce the nitro group to an amino group, yielding 4-amino-2,3,5-trimethylpyridine 1-oxide. This amino derivative is a valuable building block for further functionalization.

-

Selective N-oxide Deoxygenation: Reagents like PCl₃ or PPh₃ can selectively remove the oxygen from the N-oxide, leaving the nitro group intact.

-

Simultaneous Reduction: Stronger reducing agents, such as sodium dithionite or catalytic hydrogenation under more forcing conditions, can potentially reduce both functionalities.

Potential Applications in Drug Development

Substituted pyridine N-oxides are known to exhibit a wide range of biological activities. The this compound scaffold, and its derivatives obtained through the reactions described above, could be explored for:

-

Anticancer Agents: The nitropyridine moiety is found in some anticancer compounds.

-

Antimicrobial Agents: Pyridine N-oxides have shown promise as antibacterial and antifungal agents.

-

Enzyme Inhibitors: The diverse functionalities that can be introduced onto this scaffold make it a candidate for designing specific enzyme inhibitors.

Conclusion

This compound, while not a widely commercialized compound, serves as an excellent model for understanding the rich chemistry of polysubstituted pyridine N-oxides. Its synthesis is achievable through a logical sequence of N-oxidation and regioselective nitration. Its reactivity is dominated by the highly activated 4-position, making it a potentially valuable intermediate for the synthesis of more complex heterocyclic systems. For researchers in organic synthesis and medicinal chemistry, this molecule offers a versatile platform for exploring new reactions and developing novel bioactive compounds. The principles and protocols outlined in this guide provide a solid foundation for further investigation into this and related chemical entities.

Methodological & Application

Synthesis of 2,3,5-Trimethyl-4-nitropyridine 1-oxide protocol

An Application Guide for the Synthesis of 2,3,5-Trimethyl-4-nitropyridine 1-oxide

Introduction

This compound is a key chemical intermediate, notably in the synthesis of proton pump inhibitors such as omeprazole.[1] Its synthesis is a well-established, two-step process that provides a classic example of electrophilic substitution on an activated heterocyclic ring. Direct nitration of the parent pyridine, 2,3,5-collidine, is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles.[2] The strategic conversion to the N-oxide derivative circumvents this issue. The N-oxide group activates the pyridine ring, particularly at the 4-position, facilitating a regioselective nitration under manageable conditions.[2][3]

This guide provides a detailed, field-proven protocol for the synthesis of this compound, beginning with the oxidation of 2,3,5-trimethylpyridine (2,3,5-collidine). It explains the causality behind the experimental choices and offers a self-validating system for researchers in organic synthesis and drug development.

Part 1: Synthesis of 2,3,5-Trimethylpyridine 1-oxide (Precursor)

The initial step involves the N-oxidation of the starting material, 2,3,5-trimethylpyridine. This transformation is crucial as it electronically modifies the pyridine ring. The N-O bond acts as an electron-donating group through resonance, increasing the electron density at the C4 position and making it susceptible to electrophilic attack by the nitronium ion in the subsequent step.[3][4] Hydrogen peroxide in acetic acid is a common and effective oxidizing system for this purpose.[5][6]

Experimental Protocol: N-Oxidation

This protocol is adapted from established industrial procedures.[5][7]

Materials:

-

2,3,5-Trimethylpyridine (2,3,5-Collidine)

-

Acetic Acid (glacial)

-

Hydrogen Peroxide (35% solution)

-

Sodium Hydroxide (10M solution)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium Sulfate (MgSO₄, anhydrous)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add 2,3,5-trimethylpyridine (10.9 kg, 89.2 moles) and acetic acid (30 liters).[5]

-

Initial Heating: Raise the temperature of the mixture to 60°C.[7]

-

First H₂O₂ Addition: Carefully add 35% hydrogen peroxide solution (3122 ml, 35.67 moles) dropwise over 1 hour, ensuring the temperature is maintained.[5][7]

-

Reaction Progression: After the addition is complete, raise the temperature to 90°C and stir the reaction mixture overnight.[5]

-

Second H₂O₂ Addition: Cool the mixture to 40°C and add an additional portion of 35% hydrogen peroxide solution (936 ml, 10.7 moles) over 1 hour.[5][7]

-

Final Reaction: Raise the temperature back to 90°C and stir for another 3 hours. Allow the mixture to stand overnight without heating.[5]

-

Work-up:

-

Distill off the excess acetic acid under vacuum.[5]

-

Cool the residue and carefully neutralize it by adding 10M NaOH until the pH reaches 10.[5]

-

Add dichloromethane (10 liters) and stir vigorously. Separate the organic (CH₂Cl₂) phase.[5]

-

Extract the aqueous phase twice more with 10-liter portions of dichloromethane.[5]

-

Combine all organic phases, dry over anhydrous MgSO₄, and filter.[5]

-

-

Isolation: Evaporate the solvent from the filtrate to yield the product, 2,3,5-trimethylpyridine 1-oxide.[5]

Quantitative Data Summary: N-Oxidation

| Reagent | Moles | Quantity | Purity |

| 2,3,5-Trimethylpyridine | 89.2 | 10.9 kg | ~99% |

| Acetic Acid | - | 30 L | Glacial |

| Hydrogen Peroxide (35%) | 46.37 (total) | 4058 mL (total) | 35% |

| Product | |||

| 2,3,5-Trimethylpyridine 1-oxide | ~83.8 (calc.) | ~11.9 kg (94% purity) | 94%[5] |

Synthesis Workflow: Overall Process

References

- 1. 2,3,5-Collidine | 695-98-7 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]

- 4. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]

Application Note: A Streamlined, High-Yield "One-Pot" Laboratory-Scale Synthesis of 4-Nitro-2,3,5-trimethylpyridine N-oxide

Abstract: This application note provides a comprehensive, field-tested guide for the laboratory-scale synthesis of 4-Nitro-2,3,5-trimethylpyridine N-oxide, a critical intermediate in pharmaceutical manufacturing.[1][2] We present an optimized "one-pot" methodology that proceeds from 2,3,5-trimethylpyridine through N-oxidation and subsequent nitration without the need for intermediate isolation, thereby simplifying the operational workflow and enhancing overall efficiency.[3] This protocol emphasizes mechanistic understanding, robust in-process controls for self-validation, and stringent safety procedures to ensure both high yield (approximately 95%) and purity (≥98%), as well as operator safety.[3]

Scientific Foundation and Rationale

The synthesis of 4-Nitro-2,3,5-trimethylpyridine N-oxide is a classic two-stage transformation of the parent heterocycle, 2,3,5-trimethylpyridine (also known as 2,3,5-collidine).

Stage 1: N-Oxidation The initial step involves the oxidation of the sterically accessible nitrogen atom of the pyridine ring. The lone pair of electrons on the nitrogen acts as a nucleophile, attacking an oxygen-donating species. In this protocol, hydrogen peroxide in an acetic acid medium is the chosen oxidant system.[1][4] Acetic acid serves not only as a solvent but also protonates the pyridine nitrogen, activating it towards oxidation.

Stage 2: Electrophilic Aromatic Nitration The introduction of the N-oxide functionality is strategically crucial. Unlike the parent pyridine ring, which is deactivated towards electrophilic substitution, the N-oxide group is an activating group. It increases the electron density of the ring, particularly at the 4-position (para), through resonance stabilization. This activation facilitates the subsequent electrophilic nitration.

The nitrating agent is the highly reactive nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and concentrated sulfuric acid.[1][5] Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the powerful electrophile, which then attacks the 4-position of the N-oxide ring. This protocol has been optimized for a reaction temperature of 80°C over 6 hours to achieve maximal conversion.[3]

The "one-pot" approach detailed here leverages the compatibility of the reaction media, allowing the nitration to be performed directly on the crude N-oxide intermediate without a separate work-up and purification step, significantly improving time and resource efficiency.[3]

Process Workflow and Visualization

The overall synthetic strategy is depicted in the workflow diagram below.

Caption: One-pot synthesis workflow for 4-Nitro-2,3,5-trimethylpyridine N-oxide.

Detailed Experimental Protocol

3.1 Materials and Equipment

| Reagents & Materials | Grade | Equipment |

| 2,3,5-Trimethylpyridine | Reagent, ≥98% | 500 mL Three-neck round-bottom flask |

| Acetic Acid | Glacial | Magnetic stirrer with heating plate |

| Hydrogen Peroxide | 30% (w/w) aq. solution | Heating mantle |

| Nitric Acid | 65% (w/w) aq. solution | Reflux condenser with gas outlet adapter |

| Sulfuric Acid | Concentrated, 98% | 100 mL Dropping funnel |

| Sodium Hydroxide (or Na₂CO₃) | Pellets (or Anhydrous) | Internal thermometer |

| Dichloromethane (DCM) | ACS Grade | Ice bath |

| Anhydrous Magnesium Sulfate | Granular | Large beaker (2 L) for quenching |

| Deionized Water | Separatory funnel, Rotary evaporator | |

| TLC plates (Silica gel 60 F₂₅₄) | Recrystallization dish, Buchner funnel |

3.2 Step-by-Step Synthesis Procedure

Step 1: N-Oxidation

-

Set up the three-neck flask with a magnetic stirrer, reflux condenser, and internal thermometer. Ensure the setup is in a certified chemical fume hood.

-

Charge the flask with 2,3,5-trimethylpyridine (e.g., 0.1 mol, 12.12 g) and glacial acetic acid (e.g., 35 mL).[4]

-